molecular formula C7H13IO B1401872 4-(2-iodoethyl)tetrahydro-2H-pyran CAS No. 4677-16-1

4-(2-iodoethyl)tetrahydro-2H-pyran

Cat. No. B1401872
CAS RN: 4677-16-1
M. Wt: 240.08 g/mol
InChI Key: DMFPKHPJSREPBI-UHFFFAOYSA-N
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Description

4-(2-iodoethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13IO . It has a molecular weight of 240.08 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of 4-(2-iodoethyl)tetrahydro-2H-pyran involves a reaction with tetrahydro-2H-pyran-4-ol, imidazole, triphenylphosphine, and tetrahydrofuran . The reaction is carried out in a round-bottom flask and cooled to 0° C. A solution of iodine in tetrahydrofuran is then added slowly dropwise .


Molecular Structure Analysis

The InChI code for 4-(2-iodoethyl)tetrahydro-2H-pyran is 1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 . This indicates that the compound has a six-membered ring structure with an iodoethyl group attached .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : 2H-Pyrans are used in the synthesis of various natural products . They are key intermediates in the construction of many of these structures .
    • Method : The most common method for the synthesis of 2H-Pyrans is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives .
    • Results : The synthesis of 2H-Pyrans has been advanced in recent years, with new methods being developed to access these structures .
  • Ring-Expansion of Monocyclopropanated Heterocycles

    • Field : Organic Chemistry
    • Application : A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
    • Method : This process features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
    • Results : The ring-expansion of such adducts could offer an attractive entry toward the piperidine or pyrane core .
  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : 2H-Pyrans are used in the synthesis of various natural products . They are key intermediates in the construction of many of these structures .
    • Method : The most common method for the synthesis of 2H-Pyrans is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives .
    • Results : The synthesis of 2H-Pyrans has been advanced in recent years, with new methods being developed to access these structures .
  • Ring-Expansion of Monocyclopropanated Heterocycles

    • Field : Organic Chemistry
    • Application : A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
    • Method : This process features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
    • Results : The ring-expansion of such adducts could offer an attractive entry toward the piperidine or pyrane core .
  • Synthesis of Biologically Relevant Compounds

    • Field : Biochemistry
    • Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results : The results would vary depending on the specific synthesis pathway and the desired end product .
  • Synthesis of Tetrahydro-4-(2-iodoethyl)-2H-pyran

    • Field : Organic Chemistry
    • Application : Tetrahydro-4-(2-iodoethyl)-2H-pyran is a chemical compound with the linear formula C7H13IO . Its specific applications would depend on the context in which it is being used .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results : The results would vary depending on the specific synthesis pathway and the desired end product .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-iodoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPKHPJSREPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-iodoethyl)tetrahydro-2H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-iodoethyl)tetrahydro-2H-pyran
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4-(2-iodoethyl)tetrahydro-2H-pyran
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4-(2-iodoethyl)tetrahydro-2H-pyran
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4-(2-iodoethyl)tetrahydro-2H-pyran
Reactant of Route 5
4-(2-iodoethyl)tetrahydro-2H-pyran
Reactant of Route 6
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